Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate
Description
Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate is a synthetic organic compound featuring a methyl benzoate backbone modified with a piperidine-4-amido group substituted by a 4-methoxybenzoyl moiety. This structure combines aromatic, amide, and heterocyclic components, which are common in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 2-[[1-(4-methoxybenzoyl)piperidine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-28-17-9-7-16(8-10-17)21(26)24-13-11-15(12-14-24)20(25)23-19-6-4-3-5-18(19)22(27)29-2/h3-10,15H,11-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHPDCUWINYMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with piperidine to form 1-(4-methoxybenzoyl)piperidine. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds with structures similar to methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate exhibit a range of biological activities:
-
Antimicrobial Activity:
- Compounds derived from piperidine have been shown to possess significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain piperidine derivatives can inhibit bacterial gyrase, making them potential candidates for treating infections caused by resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .
- Antitubercular Effects:
-
Neuroprotective Properties:
- Some studies suggest that piperidine-based compounds may have applications in neurodegenerative diseases such as Alzheimer's. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thus enhancing cognitive function by increasing acetylcholine levels in the brain .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of piperidine derivatives for their antibacterial activity against ESKAPE pathogens. Among these, a derivative similar to this compound demonstrated an MIC (Minimum Inhibitory Concentration) as low as 0.5 μg/mL against A. baumannii, indicating strong potential for clinical applications in antibiotic resistance scenarios .
Case Study 2: Antitubercular Activity
In another investigation focused on tuberculosis, researchers synthesized various piperidine analogs that showed promising in vitro activity against M. tuberculosis. One compound achieved nearly complete sterilization in combination therapy within two weeks in vivo, highlighting the therapeutic potential of this class of compounds .
Mechanism of Action
The mechanism of action of Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The piperidine ring and methoxybenzoyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several methyl benzoate derivatives, including agrochemicals and pharmaceutical intermediates. Key comparisons are outlined below:
Structural and Functional Group Analysis
Table 1: Structural Comparison of Methyl Benzoate Derivatives
Key Observations:
Substituent Impact: The 4-methoxybenzoyl group may enhance lipid solubility compared to the phenoxyethyl group in Prep 14, influencing pharmacokinetics .
Agrochemical vs. Pharmaceutical Profiles : Unlike herbicide analogs (e.g., tribenuron-methyl), the target compound lacks sulfonylurea or pyrimidinyl groups, which are critical for herbicidal activity .
Biological Activity
Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate is a complex organic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Synthesis
This compound features a unique structure that combines a piperidine ring with a methoxybenzoyl moiety. The molecular formula is , and it has a molecular weight of 356.42 g/mol. The synthesis typically involves the reaction of 4-methoxybenzoyl chloride with piperidine to form the intermediate, which is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The piperidine moiety is known for modulating receptor activity, which can influence various signaling pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Binding : It could act as a ligand for specific receptors, potentially leading to altered cellular responses.
Anticancer Properties
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer activity. For instance, research has shown that similar compounds can induce apoptosis in cancer cell lines by disrupting tubulin polymerization, thereby arresting cell cycle progression at the G2/M phase .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Piperidine derivatives have been shown to exhibit analgesic effects by modulating pain pathways and reducing inflammation markers in various models .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects. They could inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases like Alzheimer's .
Case Studies
- Cancer Therapeutics : A study reported that a related piperidine derivative exhibited enhanced interaction with IKKb, an important target in cancer therapy, showing improved inhibition compared to standard treatments .
- Neurodegenerative Disease Models : Research indicated that piperidinyl compounds demonstrated dual inhibition of cholinesterase enzymes and showed antioxidant properties, suggesting a multi-targeted approach could be beneficial for treating Alzheimer's disease .
- Tuberculosis Treatment : In a study focused on tuberculosis, piperidine derivatives were identified as potent inhibitors of MenA, an enzyme critical for bacterial survival. This highlights the potential for these compounds in infectious disease therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
